molecular formula C20H22N2O4 B3630161 5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione

Cat. No.: B3630161
M. Wt: 354.4 g/mol
InChI Key: ZOIDOGUPDOGVBU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the phenylmethoxyphenoxy group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Imidazolidine Ring: The initial step involves the formation of the imidazolidine ring through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylmethoxyphenoxy Group: This step involves the reaction of the imidazolidine intermediate with a phenylmethoxyphenoxy derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxyphenoxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted phenylmethoxyphenoxy derivatives.

Scientific Research Applications

5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Known for its use in epoxy resins.

    5,5-Dimethyloxazolidine-2,4-dione: Used in organic synthesis as an intermediate.

Properties

IUPAC Name

5,5-dimethyl-3-[2-(4-phenylmethoxyphenoxy)ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)18(23)22(19(24)21-20)12-13-25-16-8-10-17(11-9-16)26-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIDOGUPDOGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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